molecular formula C10H10O6 B046728 4,5-Dimethoxyphthalic acid CAS No. 577-68-4

4,5-Dimethoxyphthalic acid

Cat. No. B046728
Key on ui cas rn: 577-68-4
M. Wt: 226.18 g/mol
InChI Key: SKBDLRWFSRLIPP-UHFFFAOYSA-N
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Patent
US07521451B2

Procedure details

The product of above-mentioned (b) (4.1 g, 18 mmol) was heated under reflux in acetic anhydride (14 ml) for 10 minutes. The reaction solution was poured into ice-cold water, and extracted with chloroform. The organic layer was washed with an aqueous saturated sodium bicarbonate solution and then water, dried and concentrated under reduced pressure to give 1.8 g of the title compound.
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[CH:10][C:11]=1[O:12][CH3:13])[C:7]([OH:9])=O>C(OC(=O)C)(=O)C>[CH3:13][O:12][C:11]1[CH:10]=[C:6]2[C:7](=[O:9])[O:16][C:14](=[O:15])[C:5]2=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O
Step Two
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(=O)OC2=O)=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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